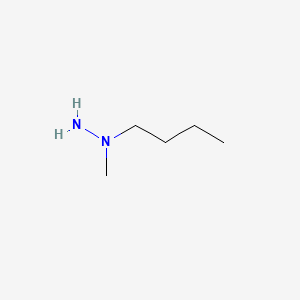

1-Butyl-1-methylhydrazine

CAS No.: 20240-62-4

Cat. No.: VC7956900

Molecular Formula: C5H14N2

Molecular Weight: 102.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20240-62-4 |

|---|---|

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| IUPAC Name | 1-butyl-1-methylhydrazine |

| Standard InChI | InChI=1S/C5H14N2/c1-3-4-5-7(2)6/h3-6H2,1-2H3 |

| Standard InChI Key | OEEGQMYUIKPQMM-UHFFFAOYSA-N |

| SMILES | CCCCN(C)N |

| Canonical SMILES | CCCCN(C)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

1-Butyl-1-methylhydrazine (systematic name: N-butyl-N-methylhydrazine) belongs to the alkyl-substituted hydrazine class, featuring a butyl (-C₄H₉) and methyl (-CH₃) group bonded to adjacent nitrogen atoms in the hydrazine backbone (N-N). The molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol . While no direct structural characterization exists in the provided sources, analogous compounds like 1-Boc-1-methylhydrazine (C₆H₁₄N₂O₂) demonstrate the steric and electronic effects of nitrogen-bound substituents .

Stereoelectronic Properties

The compound’s reactivity is governed by:

-

Nitrogen lone pair availability: Reduced basicity compared to unsubstituted hydrazine due to electron-donating alkyl groups.

-

Steric hindrance: The butyl group creates spatial constraints affecting nucleophilic attacks at the β-nitrogen .

-

Tautomerism potential: Possible equilibrium between cis and trans conformers, as observed in di-tert-butyl hydrazine derivatives .

Synthetic Methodologies

Direct Alkylation of Hydrazine

While no explicit synthesis is documented for 1-butyl-1-methylhydrazine, the stepwise Boc-protection strategy used for 1-Boc-1-methylhydrazine provides a template :

-

Methylation: Reacting hydrazine with methyl iodide yields N-methylhydrazine.

-

Butylation: Subsequent treatment with butyl bromide under basic conditions could install the butyl group.

-

Deprotection (if applicable): Removal of Boc groups via acidolysis, though unnecessary for the target compound.

Carbamate-Based Routes

Di-tert-butyl dicarbonate (Boc₂O) is frequently employed to stabilize hydrazine intermediates. For example, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate forms via Boc protection of N-methylhydrazine in isopropanol :

This method could adapt to introduce butyl groups using butyl chloroformate instead of Boc anhydride.

Physicochemical Properties

Predicted Properties

-

Boiling point: ~150–170°C (estimated via group contribution methods)

-

Water solubility: Low (<1 g/L at 25°C) due to hydrophobic butyl chain

-

pKa: ~7.5–8.5 (weaker base than hydrazine, pKa 8.1)

Spectroscopic Signatures

Analogous compounds exhibit:

Toxicological and Environmental Hazards

Acute Toxicity

Data from methylhydrazine (CAS 60-34-4) suggest severe hazards:

-

Inhalation: LC₅₀ (rat) = 0.2 ppm (6 months exposure causing haemolytic anaemia, hepatic haemosiderosis) .

-

Oral: LD₅₀ (mouse) = 20 mg/kg (teratogenic effects, including neural tube defects) .

Carcinogenicity

Methylhydrazine induces lung adenomas in Swiss mice (24% incidence at 100 mg/L drinking water) . While 1-butyl-1-methylhydrazine lacks direct data, structural similarity warrants precautionary classification as a Group 2B carcinogen (possibly carcinogenic to humans).

Environmental Persistence

Alkylhydrazines typically exhibit:

-

Biodegradation: Slow aerobic degradation (half-life >60 days)

-

Bioaccumulation: Low (log Kow ≈ 1.2 predicted)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume